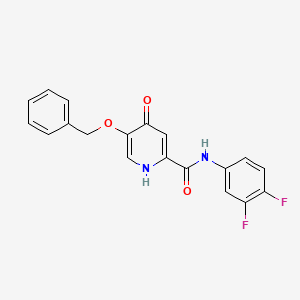
5-(ベンジルオキシ)-N-(3,4-ジフルオロフェニル)-4-オキソ-1,4-ジヒドロピリジン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-N-(3,4-difluorophenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound can be used to study the effects of fluorinated aromatic compounds on biological systems. Its difluorophenyl group is particularly interesting due to its potential to enhance binding affinity and metabolic stability.
Medicine
Medicinally, 5-(benzyloxy)-N-(3,4-difluorophenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide may serve as a lead compound for the development of new drugs, particularly those targeting cardiovascular diseases, given the known activity of dihydropyridines as calcium channel blockers.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties due to the presence of the fluorinated aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(3,4-difluorophenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyridine Core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group, such as a halide.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a difluorophenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, to form pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, potentially altering the biological activity of the compound.
Substitution: The benzyloxy and difluorophenyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of this compound would depend on its specific application. In the context of medicinal chemistry, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions through L-type calcium channels, leading to vasodilation and reduced blood pressure. The benzyloxy and difluorophenyl groups may enhance its binding affinity to the target protein, increasing its efficacy.
類似化合物との比較
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action.
Nicardipine: Used for the treatment of angina and hypertension.
Uniqueness
5-(Benzyloxy)-N-(3,4-difluorophenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to the presence of both benzyloxy and difluorophenyl groups. These groups can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages such as improved metabolic stability and enhanced binding affinity compared to other dihydropyridines.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-14-7-6-13(8-15(14)21)23-19(25)16-9-17(24)18(10-22-16)26-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYKCADDIWEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)
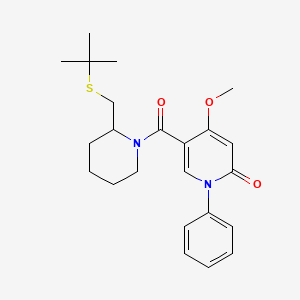
![2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2573820.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
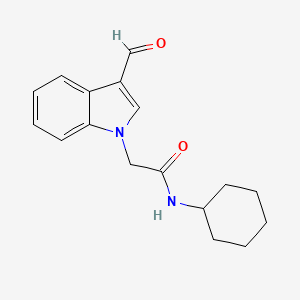
![5-CYCLOPROPYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2573826.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)
![N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2573830.png)
![2-(ethylsulfanyl)-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2573833.png)
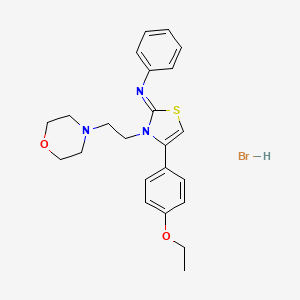
![4-{3-Hydroxy-1-[3-(trifluoromethyl)phenyl]propyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2573836.png)
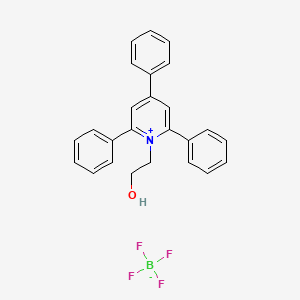
![N-(4-ethoxyphenyl)-2-({1-[(2-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2573839.png)
